Cas no 5951-83-7 (16-Epi-deacetyl-fusidic Acid)
16-Epi-deacetyl-fusidic Acid Chemical and Physical Properties
Names and Identifiers
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- 29-Nordammara-17(20),24-dien-21-oicacid, 3,11,16-trihydroxy-, (3a,4a,8a,9b,11a,13a,14b,16a,17Z)- (9CI)
- 16-Epi-deacetyl-fusidic Acid
- (2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
- 16-Epidesacetylfusidic acid
- 16-Epi-deacetyl-fusidinsaeure
- 16-O-Desacetyl-16-epi-fusidsaeure
- EPIDESACETYLFUSIDIC ACID
- NSC319631
- Fusidic acid EP Impurity I
- Fusidic Acid Impurity I(EP)
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- Inchi: 1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18+/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1
- InChI Key: ZYPQPWJLUKNCQX-KYZYRYDDSA-N
- SMILES: O[C@@H]1C[C@H]2/C(=C(\C(=O)O)/CC/C=C(\C)/C)/[C@@H](C[C@]2(C)[C@@]2(C)CC[C@H]3[C@H](C)[C@@H](CC[C@]3(C)[C@@H]21)O)O
Computed Properties
- Exact Mass: 474.33468
Experimental Properties
- PSA: 97.99
- LogP: 5.09530
16-Epi-deacetyl-fusidic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E583000-25mg |
16-Epi-deacetyl-fusidic Acid |
5951-83-7 | 25mg |
$ 207.00 | 2023-09-07 | ||
| TRC | E583000-250mg |
16-Epi-deacetyl-fusidic Acid |
5951-83-7 | 250mg |
$ 1642.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-498506-25 mg |
16-Epi-deacetyl-fusidic Acid, |
5951-83-7 | 25mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-498506-25mg |
16-Epi-deacetyl-fusidic Acid, |
5951-83-7 | 25mg |
¥2858.00 | 2023-09-05 |
16-Epi-deacetyl-fusidic Acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 16-Epi-deacetyl-fusidic Acid
Comprehensive Analysis of 16-Epi-deacetyl-fusidic Acid (CAS No. 5951-83-7): Properties, Applications, and Research Insights
16-Epi-deacetyl-fusidic Acid (CAS No. 5951-83-7) is a structurally modified derivative of fusidic acid, a well-known antibiotic belonging to the fusidane class. This compound has garnered significant attention in pharmaceutical research due to its unique steroidal triterpenoid framework and potential antibacterial properties. Unlike conventional fusidic acid, the epimerization at C-16 and deacetylation in this variant introduce distinct biochemical interactions, making it a subject of interest for drug development and mechanistic studies.
The molecular structure of 16-Epi-deacetyl-fusidic Acid features a 29-carbon backbone with multiple hydroxyl groups, which contribute to its polarity and solubility profile. Researchers have explored its structure-activity relationship (SAR) to optimize its efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, a pathogen frequently associated with antibiotic resistance. Recent studies highlight its potential as a protein synthesis inhibitor, targeting the bacterial elongation factor G (EF-G) during translation.
In the context of antibiotic resistance, a pressing global health concern, 16-Epi-deacetyl-fusidic Acid offers a promising avenue for novel antimicrobial agents. Its mechanism differs slightly from fusidic acid, potentially reducing cross-resistance risks. This aligns with current trends in precision medicine and drug repurposing, where derivatives of existing drugs are reevaluated for enhanced therapeutic profiles. Notably, its low cytotoxicity in mammalian cells further supports its investigational use.
From a synthetic perspective, CAS No. 5951-83-7 is often produced via semisynthetic modification of fusidic acid, involving selective epimerization and hydrolysis steps. Analytical techniques like HPLC and NMR spectroscopy are critical for characterizing its purity and stereochemistry. The compound’s stability under varying pH conditions has also been investigated to guide formulation strategies for oral or topical delivery.
Beyond antimicrobial applications, 16-Epi-deacetyl-fusidic Acid has been explored in anti-inflammatory research. Preliminary data suggest it may modulate immune responses by interfering with leukocyte migration, a feature relevant to conditions like chronic dermatitis. This dual functionality—antibacterial and immunomodulatory—positions it as a multifaceted candidate for combination therapies.
Environmental and sustainability considerations are increasingly shaping pharmaceutical development. The biodegradability of 16-Epi-deacetyl-fusidic Acid and its metabolites is under scrutiny to ensure compliance with green chemistry principles. Additionally, advancements in biocatalysis aim to streamline its production, reducing reliance on traditional chemical synthesis.
For researchers sourcing CAS No. 5951-83-7, quality benchmarks such as ≥98% purity (confirmed by chromatography) are essential. Suppliers often provide this compound as a white crystalline powder, stored under inert conditions to prevent degradation. Its MSDS outlines standard safety protocols, though it is not classified as hazardous under typical handling conditions.
In summary, 16-Epi-deacetyl-fusidic Acid represents a compelling case study in medicinal chemistry innovation. Its evolving role in addressing antibiotic resistance, coupled with its structural versatility, underscores its relevance in contemporary research. As the scientific community prioritizes targeted therapies and sustainable drug design, this compound is poised to remain a focal point in both academic and industrial settings.
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